Meta-Fluorine Regioisomer Exhibits Superior Potency at Orexin-1 (OX1) Receptor Compared to Para-Fluorine Analog
In a head-to-head comparison of fluorophenyl-substituted oxan-4-amine derivatives, the meta-fluorinated compound (4-(3-fluorophenyl)oxan-4-amine) demonstrated a 5-fold higher potency as an antagonist at the mouse OX1 receptor compared to its para-fluorinated counterpart, underscoring the critical role of fluorine regiochemistry in determining receptor engagement [1].
| Evidence Dimension | OX1 receptor antagonist potency (pIC50) |
|---|---|
| Target Compound Data | pIC50 = 6.19 (IC50 ≈ 646 nM) |
| Comparator Or Baseline | 4-(4-Fluorophenyl)oxan-4-amine: pIC50 < 5.5 (IC50 > 3,160 nM) |
| Quantified Difference | Approximately 5-fold greater potency for the meta-fluoro isomer |
| Conditions | Mouse OX1 receptor expressed in CHO cells; inhibition of orexin A-induced Ca2+ accumulation measured by FLIPR assay after 1 hr incubation [1] |
Why This Matters
For orexin receptor-targeted drug discovery programs (e.g., sleep disorders, addiction), the 5-fold potency advantage of the meta-fluoro isomer directly impacts lead candidate selection and reduces the synthetic burden of exploring inactive regioisomers.
- [1] BindingDB. ChEMBL_987342 (CHEMBL2438192). Antagonist activity at mouse OX1 receptor expressed in CHO cells assessed as inhibition of orexin A-induced Ca2+ accumulation after 1 hr by Fluo-4-AM staining-based FLIPR assay. View Source
